Ethyl Hippurate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-benzamidoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXRQIPIELXJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280491 |

Source

|

| Record name | Ethyl Hippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-53-2 |

Source

|

| Record name | 1499-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1499-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl Hippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1499-53-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of ethyl hippurate?

An In-depth Technical Guide to the Chemical Structure of Ethyl Hippurate

Abstract

This compound, the ethyl ester of N-benzoyl glycine, is a molecule of significant interest in biochemical and pharmaceutical research. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization. We will delve into the causality behind experimental choices for its synthesis and validation, offering field-proven insights for researchers, scientists, and drug development professionals. This document serves as a self-validating system, with protocols and data grounded in authoritative references.

Introduction: The Molecular Identity of this compound

This compound is an organic compound derived from hippuric acid, which is the N-benzoyl derivative of the amino acid glycine.[1][2] Hippuric acid itself is a notable metabolite found in the urine of herbivores and is formed in the liver through the conjugation of benzoic acid with glycine.[1][2] The esterification of hippuric acid's carboxylic acid group with ethanol yields this compound.

This compound and its derivatives are more than mere chemical curiosities. They serve as crucial tools in several scientific domains:

-

Enzyme Kinetics: this compound is a well-known substrate for various enzymes, including proteases like papain and hydrolases, making it valuable for studying enzyme mechanisms and inhibition.[3]

-

Bacteriology: The hydrolysis of hippurate is a key biochemical test used to identify specific bacterial species, such as Campylobacter jejuni and Group B streptococci, which produce the enzyme hippuricase (hippurate hydrolase).[4][5][6]

-

Synthetic Chemistry: As a derivative of an unnatural amino acid, it serves as a versatile building block in the synthesis of more complex molecules, including peptides and other pharmacologically active compounds.[7][8]

This guide will deconstruct the molecule, from its fundamental structure to its practical synthesis and characterization.

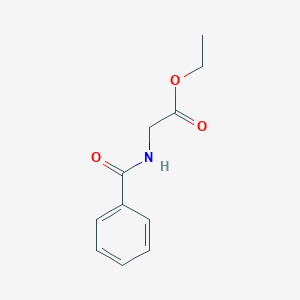

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by three key functional components: a central amide linkage, a terminal ethyl ester, and an aromatic benzoyl group.

-

Synonyms: Ethyl N-benzoylglycinate, N-Benzoylglycine ethyl ester, Hippuric acid ethyl ester[8][10][11]

Structural Representation

The molecule consists of a glycine backbone where the amine group is acylated by a benzoyl group, and the carboxylic acid is esterified with an ethyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 58-62 °C | [7][10] |

| Molecular Weight | 207.23 g/mol | [8][9] |

| SMILES | CCOC(=O)CNC(=O)C1=CC=CC=C1 | [10][13] |

| InChIKey | PTXRQIPIELXJFH-UHFFFAOYSA-N | [9][10] |

| Storage | Refrigerated (0-10°C), under inert gas | [7] |

Synthesis of this compound: A Modern Approach

While classical methods for preparing hippuric acid derivatives, such as the Schotten-Baumann reaction, involve using reactive benzoyl chlorides, these can be cumbersome and require handling noxious reagents.[14] A more efficient, high-yield, one-pot procedure has been developed that utilizes readily available starting materials.[14][15]

The rationale behind this modern approach is to couple a substituted benzoic acid with ethyl glycinate hydrochloride. The key is the choice of an activating agent. Carbonyldiimidazole (CDI) is an excellent choice because it reacts quickly with the carboxylic acid to form a highly reactive acylimidazole intermediate. A significant advantage of using CDI is that it generates two equivalents of imidazole in situ, which acts as a base to neutralize the hydrochloride salt of the ethyl glycinate, thus streamlining the process into a single pot.[14]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the rapid synthesis of hippuric acid ester derivatives.[14]

Materials:

-

Benzoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Ethyl glycinate hydrochloride

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of Benzoic Acid: Dissolve benzoic acid (1.0 eq) in anhydrous THF. Add solid CDI (1.05 eq) in portions at room temperature. Stir the mixture for 1 hour. Evolution of CO₂ gas will be observed as the reactive acylimidazole intermediate is formed.

-

Coupling Reaction: Add ethyl glycinate hydrochloride (1.0 eq) to the reaction mixture. Stir at room temperature for 12-18 hours. The in-situ generated imidazole acts as the necessary base.

-

Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. The aqueous washes remove unreacted starting materials and imidazole byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: If necessary, purify the crude this compound by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography to obtain a pure crystalline solid.

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.[16] Spectral data is available from public databases like PubChem and SpectraBase.[9][17]

-

¹H NMR: The proton NMR spectrum will show characteristic signals:

-

A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

-

A quartet for the methylene (-CH₂) protons of the ethyl group, coupled to the methyl protons.

-

A doublet for the alpha-carbon protons (-CH₂-) of the glycine moiety, coupled to the amide proton.

-

A broad signal for the amide proton (-NH-).

-

Multiplets in the aromatic region corresponding to the five protons of the phenyl ring.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number and type of carbon atoms:[17]

-

Signals for the two carbons of the ethyl group.

-

A signal for the alpha-carbon of the glycine moiety.

-

Two distinct carbonyl carbon signals (one for the amide, one for the ester).

-

Signals for the carbons of the phenyl ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.[9]

-

N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretches: Two strong absorption bands are expected in the carbonyl region (1600-1800 cm⁻¹). The amide C=O stretch typically appears around 1650 cm⁻¹, while the ester C=O stretch appears at a higher frequency, around 1740 cm⁻¹.

-

C-O Stretch: A signal corresponding to the ester C-O bond will be present around 1200 cm⁻¹.

-

Aromatic C-H Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9][13]

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 207.23).

-

Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage at the amide bond, resulting in characteristic fragment ions that further validate the structure.

Applications in Research and Drug Development

The utility of this compound extends from fundamental biochemistry to applied pharmaceutical science.

-

Biomarker and Metabolite Studies: Hippuric acid is a significant endogenous metabolite, and its levels can indicate exposure to certain compounds like toluene or reflect the status of gut microbiota.[1] Studying the synthesis and hydrolysis of its esters, like this compound, provides insight into metabolic pathways and enzyme function.

-

Enzyme Characterization: The hydrolysis of the amide bond in this compound by enzymes like hippurate hydrolase is a cornerstone of microbial identification.[4][5] The reaction, which yields benzoate and glycine, can be monitored to determine enzyme activity.[6] This principle is applied in clinical microbiology to differentiate important pathogens.

-

Drug Discovery: As a modified amino acid, this compound is a valuable starting material for synthesizing peptidomimetics and other small molecules.[7] The hippuric acid scaffold can be elaborated to design enzyme inhibitors or other biologically active agents.

Conclusion

This compound is a well-defined chemical entity whose structure has been confirmed through extensive spectroscopic analysis. Its synthesis has been optimized for efficiency and yield, making it an accessible tool for the scientific community. For researchers in biochemistry, microbiology, and drug development, a thorough understanding of its chemical structure, properties, and reactivity is essential for its effective application in elucidating biological mechanisms and developing new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hippuric acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparison of four hippurate hydrolysis methods for identification of thermophilic Campylobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Hippurate hydrolase - Wikipedia [en.wikipedia.org]

- 7. This compound | 1499-53-2 | TCI AMERICA [tcichemicals.com]

- 8. This compound | 1499-53-2 [chemicalbook.com]

- 9. This compound | C11H13NO3 | CID 226558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 96% | Fisher Scientific [fishersci.ca]

- 11. parchem.com [parchem.com]

- 12. This compound | 1499-53-2 [sigmaaldrich.com]

- 13. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. uab.edu [uab.edu]

- 17. spectrabase.com [spectrabase.com]

One-Pot Synthesis of Ethyl Hippurate Derivatives: A Technical Guide for Researchers

Introduction: The Significance of Ethyl Hippurate Derivatives and the Need for Efficient Synthesis

This compound and its derivatives are valuable scaffolds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of more complex bioactive molecules. Their structure, an N-acylated amino acid ester, is a common motif in peptidomimetics and other compounds designed to interact with biological targets. Traditional multi-step synthetic approaches to these derivatives can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. The development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, represents a significant advancement in chemical synthesis, offering increased efficiency, reduced waste, and simplified purification processes.

This technical guide provides an in-depth exploration of a robust one-pot method for the synthesis of this compound derivatives, focusing on the use of carbonyldiimidazole (CDI) as a powerful coupling agent. Furthermore, this guide will draw comparisons with other prominent one-pot strategies, namely the Ugi and Passerini multi-component reactions, to provide a comprehensive understanding of the available synthetic tools. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental design, ultimately accelerating the discovery and development of novel therapeutics.

Core Methodology: Carbonyldiimidazole-Mediated One-Pot Synthesis

The carbonyldiimidazole (CDI)-mediated one-pot synthesis of this compound derivatives is a highly efficient and versatile method that proceeds under mild conditions. This approach leverages the high reactivity of CDI to activate a carboxylic acid, facilitating its coupling with an amino acid ester. The key advantage of this method is its operational simplicity and the generation of gaseous and water-soluble byproducts, which simplifies the purification of the final product.

Causality Behind Experimental Choices

The choice of CDI as the coupling agent is deliberate and based on several key factors that contribute to the success and efficiency of the one-pot reaction. Unlike other coupling reagents like dicyclohexylcarbodiimide (DCC), CDI does not produce insoluble byproducts that require tedious filtration for removal.[1] The byproducts of the CDI-mediated reaction are carbon dioxide and imidazole, the latter of which is readily removed during aqueous workup.[2][3] This "self-validating" aspect of the protocol, where the purification is inherently simplified by the choice of reagents, is a hallmark of a well-designed synthesis.

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to prevent the hydrolysis of the highly reactive acylimidazolide intermediate.[4][5] The choice of solvent is critical to ensure the stability of the activated species and to facilitate the reaction between the activated carboxylic acid and the amine.

Reaction Mechanism

The one-pot synthesis proceeds through a well-defined mechanistic pathway:

-

Activation of the Carboxylic Acid: The reaction is initiated by the addition of carbonyldiimidazole (CDI) to a solution of the desired benzoic acid derivative. The CDI activates the carboxylic acid by forming a highly reactive N-acylimidazolide intermediate, with the concomitant release of carbon dioxide and one equivalent of imidazole.[5]

-

Nucleophilic Attack by the Amino Ester: The amino group of ethyl glycinate hydrochloride, liberated in situ by a base (often the imidazole generated in the first step), acts as a nucleophile and attacks the carbonyl carbon of the N-acylimidazolide.

-

Formation of the Amide Bond: This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond of the this compound derivative and regenerates imidazole.

Figure 1: Workflow of CDI-mediated one-pot synthesis of this compound derivatives.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the one-pot synthesis of this compound derivatives, adapted from established literature procedures.

Materials:

-

Substituted Benzoic Acid (1.0 eq)

-

Carbonyldiimidazole (CDI) (1.05 eq)

-

Ethyl Glycinate Hydrochloride (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (optional, 1.0 eq)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.0 eq) and dissolve it in anhydrous THF.

-

Add carbonyldiimidazole (1.05 eq) in one portion to the stirred solution at room temperature. Effervescence (release of CO2) should be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the N-acylimidazolide intermediate. The progress of the activation can be monitored by thin-layer chromatography (TLC).

-

In a separate flask, suspend ethyl glycinate hydrochloride (1.0 eq) in anhydrous THF. If the in-situ generated imidazole is not sufficient to neutralize the HCl salt, add triethylamine (1.0 eq) to liberate the free amine.

-

Add the ethyl glycinate solution/suspension to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound derivative.

Quantitative Data: A Survey of Yields

The CDI-mediated one-pot synthesis has been successfully applied to a wide range of substituted benzoic acids, demonstrating its broad substrate scope and high efficiency. The following table summarizes the yields obtained for various this compound derivatives using this methodology.

| Entry | Substituent on Benzoic Acid | Product | Yield (%) |

| 1 | H | This compound | 95 |

| 2 | 4-Methoxy | Ethyl 4-methoxyhippurate | 92 |

| 3 | 4-Nitro | Ethyl 4-nitrohippurate | 88 |

| 4 | 4-Chloro | Ethyl 4-chlorohippurate | 94 |

| 5 | 2-Methyl | Ethyl 2-methylhippurate | 85 |

| 6 | 3,4-Dimethoxy | Ethyl 3,4-dimethoxyhippurate | 90 |

Table 1: Yields of various this compound derivatives synthesized via the CDI-mediated one-pot method.

Alternative One-Pot Methodologies: Ugi and Passerini Reactions

While the CDI-mediated approach is highly effective, it is important for the modern researcher to be aware of other powerful one-pot techniques, particularly the isocyanide-based multi-component reactions (MCRs) such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from three or four starting materials in a single step.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acylamino amide.[6][7] For the synthesis of this compound-like structures, one could envision a reaction between a benzoic acid derivative, ammonia (or a primary amine), formaldehyde, and an isocyanoacetate.

Mechanism of the Ugi Reaction:

-

Imine Formation: The amine and the carbonyl compound condense to form an imine.

-

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion, which is then attacked by the nucleophilic isocyanide.

-

Intermediate Formation: This attack forms a nitrilium ion intermediate.

-

Acyl Transfer: The carboxylate anion then adds to the nitrilium ion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product.[6]

Figure 2: Generalized workflow of the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide.[8][9] This reaction is particularly useful for the synthesis of depsipeptides and related structures.

Mechanism of the Passerini Reaction:

The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent.[9][10]

-

Concerted Mechanism (in non-polar solvents): The three components are thought to interact in a cyclic transition state, leading directly to an intermediate that rearranges to the final product.[8]

-

Ionic Mechanism (in polar solvents): The carbonyl compound is first protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion. This is then trapped by the carboxylate anion, and a subsequent acyl transfer yields the α-acyloxy carboxamide.[9][10]

Figure 3: Generalized workflow of the Passerini three-component reaction.

Comparative Analysis and Field-Proven Insights

While all three methods offer one-pot access to amide-containing molecules, the choice of method depends on the specific target molecule and the available starting materials.

-

CDI-Mediated Synthesis: This method is highly reliable and efficient for the straightforward coupling of a carboxylic acid and an amine (or amino ester). It is particularly advantageous when the desired product is a simple N-acyl amino acid ester like this compound. The clean byproducts and mild reaction conditions make it a preferred method in many synthetic campaigns.[2][3]

-

Ugi Reaction: The Ugi reaction offers a higher degree of molecular diversity in a single step, as it incorporates four different components into the final product.[6][7] However, for the specific synthesis of this compound, it might be less direct than the CDI method, as it would require the use of an isocyanoacetate, which may not be as readily available as ethyl glycinate.

-

Passerini Reaction: The Passerini reaction is ideal for the synthesis of α-acyloxy carboxamides.[8][9] While it can be a powerful tool for generating peptidomimetic scaffolds, it is not the most direct route to N-acyl amino acid esters like this compound.

For the specific synthesis of this compound derivatives, the CDI-mediated one-pot method stands out as the most direct, efficient, and experimentally simple approach. Its high yields, broad substrate scope, and ease of purification make it an authoritative and trustworthy protocol for researchers in drug development.

Conclusion

The one-pot synthesis of this compound derivatives using carbonyldiimidazole represents a significant improvement over traditional multi-step methods. This technical guide has provided a comprehensive overview of this methodology, including a detailed experimental protocol, mechanistic insights, and quantitative data. By understanding the causality behind the experimental choices and comparing this method with other powerful one-pot reactions like the Ugi and Passerini reactions, researchers can confidently select the most appropriate synthetic strategy for their specific needs. The adoption of such efficient and robust synthetic protocols is paramount to accelerating the pace of discovery in medicinal chemistry and drug development.

References

- 1. Scimplify Blogs | CDI Alternatives- Pros and Cons [scimplify.com]

- 2. srinichem.com [srinichem.com]

- 3. nbinno.com [nbinno.com]

- 4. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]

- 5. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. Passerini reaction - Wikipedia [en.wikipedia.org]

- 10. chemistnotes.com [chemistnotes.com]

An In-depth Technical Guide to the Solubility of Ethyl Hippurate in Common Laboratory Solvents

Introduction

Physicochemical Properties of Ethyl Hippurate

A thorough understanding of a compound's physicochemical properties is the cornerstone for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 58-60 °C | [4] |

| Predicted XlogP | 1.2 | [5] |

| IUPAC Name | ethyl 2-benzamidoacetate | [2] |

The predicted XlogP value of 1.2 suggests that this compound possesses a moderate degree of lipophilicity, indicating it is likely to have appreciable solubility in a range of organic solvents.[5] The presence of both a phenyl ring and an ethyl ester group contributes to its nonpolar character, while the amide linkage and carbonyl groups provide sites for polar interactions, including hydrogen bonding.

Estimated Solubility of this compound

In the absence of direct quantitative data for this compound, we can infer its likely solubility based on the known solubility of hippuric acid (N-benzoylglycine). Hippuric acid is reported to be readily soluble in hot water, ethanol, and ether, but insoluble in cold water.[6][7][8] The esterification of the carboxylic acid group in hippuric acid to form this compound will generally decrease its polarity and reduce its ability to act as a hydrogen bond donor. This structural modification is expected to decrease its solubility in highly polar, protic solvents like water, and increase its solubility in less polar and non-polar organic solvents.

The following table provides estimated solubility classifications for this compound in a variety of common laboratory solvents, categorized by their polarity and protic nature. These estimations are based on the "like dissolves like" principle and the known properties of similar compounds.

| Solvent | Type | Dielectric Constant (ε) | Estimated Solubility | Rationale |

| Water | Polar Protic | 80.1 | Sparingly Soluble to Insoluble | The ethyl ester group reduces the ability to form strong hydrogen bonds with water compared to the parent carboxylic acid (hippuric acid). |

| Methanol | Polar Protic | 32.7 | Soluble | The alkyl chain is short, and it can still participate in hydrogen bonding. |

| Ethanol (96%) | Polar Protic | 24.5 | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. The slightly lower polarity compared to methanol might even enhance solubility. |

| Acetone | Polar Aprotic | 20.7 | Soluble | The polar aprotic nature and intermediate dielectric constant make it a good solvent for compounds with both polar and nonpolar features. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Very Soluble | The relatively low polarity and ability to engage in dipole-dipole interactions make it a suitable solvent for moderately lipophilic compounds like this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane | Non-Polar | 1.9 | Sparingly Soluble to Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amide and ester functional groups of this compound. |

| Toluene | Non-Polar | 2.4 | Soluble | The aromatic nature of toluene can interact favorably with the phenyl ring of this compound through π-π stacking, enhancing solubility compared to aliphatic non-polar solvents. |

Causality Behind Solubility: A Deeper Dive

The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent molecules.

Caption: Intermolecular forces governing this compound solubility.

-

Hydrogen Bonding: The amide group in this compound has a hydrogen atom that can act as a hydrogen bond donor and the carbonyl oxygens of the amide and ester groups can act as hydrogen bond acceptors. Polar protic solvents like ethanol and methanol can effectively engage in hydrogen bonding with this compound, leading to good solubility.

-

Dipole-Dipole Interactions: The amide and ester functional groups possess significant dipole moments. Polar aprotic solvents, such as acetone and dichloromethane, can solvate this compound through these interactions.

-

Van der Waals Forces: The non-polar phenyl ring and ethyl group contribute to van der Waals interactions. Non-polar solvents like toluene can interact with these parts of the molecule, while highly non-polar solvents like hexane may not be sufficient to overcome the polar interactions within the this compound crystal lattice.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, rigorous experimental methods are required. The following protocols are industry-standard and can be readily adapted for this compound.

Shake-Flask Method for Equilibrium Solubility

This is the gold-standard method for determining thermodynamic equilibrium solubility.[9][10][11][12][13]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing a precise volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, centrifuge the vials at a controlled temperature and then withdraw the supernatant.[14]

-

Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[9] Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10][11]

Quantification by UV-Vis Spectroscopy

Given its aromatic phenyl ring, this compound is expected to have a strong UV absorbance, making UV-Vis spectroscopy a suitable and straightforward quantification method.[15][16][17]

Step-by-Step Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).

-

Analyze Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.

-

Calculate Concentration: Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.[18]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity, making it the preferred method, especially for complex matrices or when high accuracy is required.[10][19][20][21]

Step-by-Step Methodology:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point. Detection can be performed using a UV detector set at the λmax of this compound.[20]

-

Prepare Standard Solutions and Calibration Curve: As with the UV-Vis method, prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[19]

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

-

Calculate Concentration: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Apply the dilution factor to calculate the solubility.[19]

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a strong understanding of its physicochemical properties and the behavior of analogous compounds allows for reliable estimations of its solubility in a wide array of common laboratory solvents. This guide provides a framework for researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for their specific applications involving this compound. For definitive quantitative data, the detailed experimental protocols provided herein offer a robust and validated approach to determining the equilibrium solubility of this compound.

References

- 1. This compound | 1499-53-2 [chemicalbook.com]

- 2. This compound | C11H13NO3 | CID 226558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound | 1499-53-2 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]

- 7. Hippuric acid 98 495-69-2 [sigmaaldrich.com]

- 8. Hippuric acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. benchchem.com [benchchem.com]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. researchgate.net [researchgate.net]

- 21. asianjpr.com [asianjpr.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl Hippurate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl hippurate (IUPAC name: ethyl 2-benzamidoacetate) is an N-acylated amino acid ester derived from the conjugation of benzoic acid and the ethyl ester of glycine.[1][2] With the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol , this compound serves as a valuable building block in organic synthesis and appears in various chemical and biochemical studies.[2][3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to unequivocally identify and characterize this compound. The discussion is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and the integration of data for a comprehensive structural confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[4] For a small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common and effective method.[1][5]

Data Interpretation and Fragmentation Pathway

The electron ionization mass spectrum of this compound provides a wealth of structural information. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 207, corresponding to its molecular weight.[1] However, the most prominent feature of the spectrum is the base peak at m/z 105 .[1] This highly stable fragment is the benzoyl cation ([C₆H₅CO]⁺), formed by the characteristic alpha cleavage of the amide bond. This fragmentation is a definitive indicator of the N-benzoyl moiety within the structure.

Another significant fragment appears at m/z 77 , corresponding to the phenyl cation ([C₆H₅]⁺), which arises from the loss of a carbonyl group (CO) from the benzoyl cation. A fragment at m/z 134 can also be observed, resulting from the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.[1] The logical progression of these fragments provides a self-validating pathway to confirm the molecular architecture.

Summary of Key Mass Spectrometry Data

| m/z | Proposed Fragment | Formula | Significance |

| 207 | Molecular Ion [M]⁺ | [C₁₁H₁₃NO₃]⁺ | Confirms molecular weight. |

| 134 | [M - OCH₂CH₃]⁺ | [C₉H₈NO₂]⁺ | Indicates loss of the ethoxy group. |

| 105 | Benzoyl Cation (Base Peak) | [C₇H₅O]⁺ | Confirms the N-benzoyl structure. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Confirms the benzene ring. |

Data sourced from PubChem CID 226558.[1]

Visualization: Fragmentation Pathway of this compound

References

- 1. This compound | C11H13NO3 | CID 226558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1499-53-2 [chemicalbook.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Safe Handling and Management of Ethyl Hippurate in a Laboratory Setting

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of ethyl hippurate. The protocols and insights herein are synthesized from authoritative safety data and established laboratory practices to ensure a self-validating system of safety and scientific integrity.

Introduction and Scientific Context

This compound (CAS: 1499-53-2), also known as N-Benzoylglycine ethyl ester or ethyl 2-benzamidoacetate, is a chemical intermediate and building block used in various synthetic applications.[1][2] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to mitigate risks to laboratory personnel. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a proactive safety culture grounded in scientific principles.

Hazard Identification and Risk Analysis

A foundational element of laboratory safety is a complete understanding of a substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific and significant warnings that must be respected.

GHS Classification

The GHS classification provides a universally understood framework for hazard communication. For this compound, the primary hazards are acute oral toxicity and severe eye damage.[3]

-

Pictograms:

-

Signal Word: Danger [3]

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P264: Wash hands and exposed skin thoroughly after handling.[1][3]

-

P270: Do not eat, drink or smoke when using this product.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Physicochemical Properties

Understanding the physical properties of this compound is crucial for its proper handling and storage. It is a solid, crystalline powder, which presents a potential dust inhalation hazard.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 58-62 °C | |

| Solubility | Soluble in water | [4] |

Proactive Exposure Control and Personal Protection

The hierarchy of controls is a fundamental principle in occupational safety. The most effective measures involve eliminating the hazard or substituting it. When that is not possible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory to prevent inhalation.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to address the specific hazards of this compound.

-

Eye and Face Protection: Due to the H318 classification (Causes serious eye damage), protection must be robust.

-

Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4][6]

-

Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes that could cause irreversible damage. A face shield worn over goggles is recommended when handling larger quantities.[7]

-

-

Skin Protection:

-

Gloves: Handle with compatible gloves, such as disposable nitrile gloves, which provide adequate protection for incidental contact.[4][7] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[4]

-

Lab Coat: A long-sleeved laboratory coat must be worn and kept buttoned to protect skin and personal clothing.[7]

-

-

Respiratory Protection:

Standard Operating Procedures: Handling and Storage

Adherence to standardized procedures is critical for consistent and safe laboratory operations.

Safe Handling Protocol

-

Preparation: Designate a specific area for handling this compound. Ensure an emergency eyewash station and safety shower are immediately accessible.

-

PPE Donning: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical.

-

Dispensing: Handle the solid chemical carefully to avoid creating dust. Use a spatula to transfer the powder. If possible, weigh the material inside a fume hood or a ventilated balance enclosure.

-

Work Practice: Avoid all personal contact, including skin contact, eye contact, and inhalation.[8]

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory area.[9]

-

Decontamination: Clean the work area and any contaminated equipment after the procedure is complete.

Storage Requirements

Improper storage can lead to degradation of the chemical and increase safety risks.

-

Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5] Some suppliers recommend refrigerated storage (0-10°C) and storing under an inert gas, as the material may be sensitive to air and heat.

-

Incompatibilities: Store away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[4][5]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard information.

Emergency Response Protocols

A swift and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately hold eyelids apart and flush the eyes continuously with large amounts of running water for at least 15 minutes.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention. The risk of serious eye damage is high.[3] | [9][10] |

| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water.[4][11] Seek medical attention if irritation develops or persists. | [4][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse the mouth thoroughly with water. Call a poison control center or physician immediately.[4][9] | [4][9] |

| Inhalation | Move the person to fresh air.[4] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[11] Seek medical attention. | [4][11] |

Accidental Release (Spill) Response

A minor spill of solid this compound can be managed safely by trained laboratory personnel.

Caption: Step-by-step workflow for a minor chemical spill.

Detailed Spill Protocol:

-

Evacuate and Alert: Alert personnel in the immediate area and ensure adequate ventilation.[8]

-

Personal Protection: Wear appropriate PPE, including safety goggles, gloves, a lab coat, and an N95 respirator to prevent dust inhalation.[5]

-

Containment: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or dry earth to avoid generating dust.[5]

-

Collection: Carefully sweep the absorbed material into a suitable, clearly labeled chemical waste container.[5][8]

-

Decontamination: Clean the spill area thoroughly with a damp cloth to remove any remaining residue.

-

Disposal: Dispose of the container and all contaminated materials as hazardous waste in accordance with institutional and local regulations.[5]

Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[4][5]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Waste Disposal

All chemical waste must be managed responsibly to protect personnel and the environment.

-

Procedure: Unused this compound and materials contaminated with it (e.g., spill cleanup debris, contaminated gloves) must be disposed of as hazardous chemical waste.[12]

-

Containers: Collect waste in a designated, compatible, and tightly sealed container.[13] The container must be clearly labeled as hazardous waste, listing the contents.[13][14]

-

Regulations: All disposal must be handled by a licensed disposal company and must be in accordance with all federal, state, and local regulations.[5][8] Do not dispose of down the drain or in general trash.

References

- 1. This compound | 1499-53-2 [amp.chemicalbook.com]

- 2. This compound | 1499-53-2 [chemicalbook.com]

- 3. This compound | C11H13NO3 | CID 226558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pccarx.com [pccarx.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. dem.ri.gov [dem.ri.gov]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. esc.kumamoto-u.ac.jp [esc.kumamoto-u.ac.jp]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. nipissingu.ca [nipissingu.ca]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. ethz.ch [ethz.ch]

A Technical Guide to the Research Applications of Substituted Hippurates: From Renal Imaging to Enzyme Inhibition

Preamble: The Enduring Relevance of a Classic Scaffold

First isolated from horse urine in the 19th century, hippuric acid (N-benzoylglycine) represents a fundamental intersection of endogenous metabolism and xenobiotic processing.[1][2] It is the product of a phase II conjugation reaction where benzoic acid is coupled with the amino acid glycine, a process occurring in the liver and kidneys.[3][4] While the parent molecule is a ubiquitous metabolite linked to diet, gut microbiome activity, and renal function, its true potential in research and drug development is unlocked through strategic chemical modification.[1][3][5]

This guide eschews a conventional review format. Instead, it serves as a technical primer for researchers, scientists, and drug development professionals, illuminating the vast and varied applications of the substituted hippurate scaffold. We will delve into the causality behind its use in diverse fields, provide actionable experimental frameworks, and explore the future avenues these versatile molecules open. Our focus is on the "why" and the "how"—providing the foundational knowledge necessary to innovate with this adaptable chemical entity.

Core Chemistry: Synthesis and Structural Versatility

The utility of the hippurate scaffold stems from its inherent modularity. It consists of a benzoyl group, an amide linkage, and a glycine moiety, each amenable to substitution. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and electronic distribution, which in turn dictates biological activity.[6]

The Workhorse Synthesis: Schotten-Baumann Reaction

The most common and reliable method for synthesizing hippuric acid and its derivatives is the Schotten-Baumann reaction.[7][8] This involves the acylation of glycine with a substituted benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[9]

Causality of Component Choice:

-

Glycine: The simplest amino acid, providing a robust and non-chiral backbone.

-

Substituted Benzoyl Chloride: The key to diversification. The nature and position of substituents on the aromatic ring (e.g., halogens, nitro groups, alkyl chains) are primary determinants of the final compound's properties.[6][10]

-

Aqueous Base (e.g., 10% NaOH): Serves two purposes: it deprotonates the amino group of glycine, making it a more potent nucleophile, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[9]

-

Preparation: In a 100 mL conical flask, dissolve 1.0 g (0.013 mol) of glycine in 20 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, add 2.5 g (0.014 mol) of 4-chlorobenzoyl chloride in small portions over 15 minutes. A white precipitate will begin to form.

-

Reaction Completion: After the addition is complete, securely stopper the flask and continue to shake or stir vigorously at room temperature for an additional 20-30 minutes, or until the pungent smell of the acid chloride has dissipated.

-

Precipitation: Transfer the reaction mixture to a beaker containing crushed ice. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with constant stirring until the solution is acidic to Congo red paper (pH ~3-5). This protonates the carboxylate, causing the product to precipitate out of the solution.[9]

-

Isolation & Purification: Collect the crude crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water to remove inorganic salts.

-

Recrystallization: Recrystallize the crude product from hot water or an ethanol-water mixture to yield pure 4-chlorohippuric acid. Dry the final product in a vacuum oven.

Application I: Diagnostic Imaging and Renal Function

Historically, the most prominent application of substituted hippurates has been in nuclear medicine for the assessment of renal function.[11] Specifically, ortho-iodohippurate (OIH, or "hippuran") labeled with a radioisotope serves as an agent to measure Effective Renal Plasma Flow (ERPF).[12]

Mechanism of Utility: OIH is an ideal agent because its renal clearance mimics that of para-aminohippurate (PAH), the gold standard for ERPF measurement.[13][14] Its elimination is highly efficient, with approximately 80% cleared via active secretion by the proximal tubules and 20% by glomerular filtration.[13] This high extraction efficiency ensures a strong signal-to-background ratio, providing clear images of the kidneys even in patients with impaired function.[13]

Evolution of Radiolabeled Hippurates

The choice of radioisotope is critical, balancing imaging quality, patient radiation dose, and logistical availability.

| Radiopharmaceutical | Isotope | Half-Life | Primary Emission | Key Advantages | Key Disadvantages |

| ¹³¹I-OIH | ¹³¹I | 8.02 days | Beta, Gamma (364 keV) | Long history of use, readily available. | High radiation dose (beta emission), poor image quality from high-energy gamma.[12][15] |

| ¹²³I-OIH | ¹²³I | 13.2 hours | Gamma (159 keV) | Lower radiation dose, superior image quality due to ideal gamma energy for cameras.[16][17][18] | More expensive, shorter half-life requires more logistical planning. |

| [¹⁸F]-PFH / [¹⁸F]-CNPFH | ¹⁸F | 109.8 min | Positron | Enables PET imaging with higher resolution and sensitivity than SPECT.[19][20] | Very short half-life requires an on-site cyclotron; some analogs show hepatobiliary clearance.[19][21] |

Experimental Workflow: Renography

The following diagram and protocol outline a typical preclinical renography study to evaluate a new substituted hippurate tracer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.org [acs.org]

- 3. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hippuric acid: Preparation and Biological functions_Chemicalbook [chemicalbook.com]

- 5. [PDF] Hippurate: the natural history of a mammalian-microbial cometabolite. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpca.org [ijpca.org]

- 8. Hippuric acid - Wikipedia [en.wikipedia.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 11. MEASUREMENT OF EFFECTIVE RENAL PLASMA FLOW WITH SODIUM IODOHIPPURATE I-131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. auntminnie.com [auntminnie.com]

- 14. droracle.ai [droracle.ai]

- 15. 99mTc-MAG3, a new renal imaging agent: preliminary results in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A History of Nuclear Medicine in the UK - A History of Radionuclide Studies in the UK - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. [Renal radioisotope study with 123I-hippuran in the monitoring of transplants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radiation dose and labeling of hippuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m-Cyano-p-[18F]fluorohippurate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. m-Cyano-p-[18F]fluorohippurate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Role of Ethyl Hippurate in Elucidating Enzyme Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of enzyme kinetics and inhibition is a cornerstone of biochemical research and pharmaceutical development. Selecting the right substrate is critical for generating reliable, reproducible, and insightful data. Ethyl hippurate, a simple N-acylamino acid ester, has long served as a valuable tool for interrogating the mechanisms of various hydrolases, most notably metalloproteases like Carboxypeptidase A and serine proteases such as chymotrypsin. Its structural simplicity, mimicking a peptide bond, combined with the ease of detecting its hydrolysis, makes it an ideal model substrate. This guide provides an in-depth analysis of the utility of this compound, detailing its application in determining fundamental kinetic parameters and its role in the high-throughput screening of enzyme inhibitors for drug discovery. We will explore the causality behind experimental design, present robust, self-validating protocols, and illustrate key concepts with clear, functional diagrams.

Introduction: The Need for Model Substrates

Enzymes are the biological catalysts that drive the vast majority of biochemical reactions essential for life. Proteases, enzymes that hydrolyze peptide bonds, are critical in processes ranging from digestion to cellular signaling and apoptosis.[1] Given their central role, they are significant targets for therapeutic intervention in numerous diseases.[2][3] Understanding the precise mechanism by which these enzymes function—how they recognize their targets, catalyze bond cleavage, and are regulated—is paramount.

To study these complex macromolecules, scientists rely on model substrates: molecules that are simpler than the enzyme's natural target but retain the key chemical features necessary for recognition and catalysis. An ideal model substrate allows for the reaction to be monitored easily and continuously, providing a clear window into the enzyme's activity. This compound (ethyl 2-benzamidoacetate) fits this role exceptionally well, serving as a reliable analogue for peptide substrates.[4]

This compound: Properties and Rationale for Use

This compound is the ethyl ester of hippuric acid. Its core structure consists of a glycine residue whose amino group is acylated with a benzoyl group, and whose carboxyl group is esterified with ethanol.

Chemical Properties

The key features of this compound are its ester linkage and the benzamido group, which mimics the features of a terminal amino acid residue in a peptide chain.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [5] |

| Molecular Weight | 207.23 g/mol | [5] |

| Structure | Benzoyl-Glycine-O-Ethyl | [5] |

| Key Feature | Scissile ester bond | - |

Rationale for Use in Enzyme Assays

The primary reason for this compound's utility lies in the spectrophotometric distinction between the ester and its hydrolysis products: hippuric acid and ethanol. The hydrolysis of the ester bond by an enzyme like carboxypeptidase A leads to the formation of hippurate. The parent ester and the hippurate product have different ultraviolet (UV) absorbance spectra. Specifically, the formation of hippuric acid can be monitored by the increase in absorbance at a wavelength of 254 nm.[6][7] This provides a direct, real-time measure of enzyme activity, which is the foundation of kinetic analysis.

Application in Elucidating Enzyme Kinetics: The Case of Carboxypeptidase A

Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, cleaves the C-terminal amino acid from a polypeptide chain, showing a preference for residues with aromatic or branched aliphatic side chains.[8] this compound serves as an excellent small-molecule substrate to probe its catalytic mechanism.

Mechanistic Overview of Carboxypeptidase A

The active site of CPA contains a critical Zn²⁺ ion coordinated by amino acid residues. This zinc ion polarizes the carbonyl group of the substrate's scissile bond, making it more susceptible to nucleophilic attack.[1][9] A key glutamic acid residue (Glu-270) acts as a general base, activating a water molecule to perform the nucleophilic attack, leading to the cleavage of the peptide or ester bond.[9] Several arginine and tyrosine residues are also involved in binding the substrate's C-terminal carboxylate and stabilizing the transition state.[4][8]

The hydrolysis of this compound by CPA mimics this natural process, allowing researchers to study the function of these active site components under controlled conditions.

Determining Kinetic Parameters (Kₘ & Vₘₐₓ)

The core of enzyme kinetics is the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).[10]

-

Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Kₘ is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is often used as a measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity.[10]

By measuring the rate of this compound hydrolysis at various concentrations, one can plot v₀ versus [S] and fit the data to the Michaelis-Menten equation to determine these fundamental constants. For related enzymes like Carboxypeptidase B acting on similar substrates, Kₘ values are often in the 10⁻⁴ M range.[4]

Experimental Protocol: A Self-Validating Spectrophotometric Assay

This protocol is adapted from standardized procedures for measuring carboxypeptidase A activity.[6][7] The causality behind each step is explained to ensure scientific integrity.

Objective: To determine the Kₘ and Vₘₐₓ of Carboxypeptidase A using this compound.

Principle: The hydrolysis of this compound is monitored by the increase in absorbance at 254 nm due to the formation of hippuric acid.

Materials:

-

Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

-

This compound (Substrate)

-

Tris-HCl buffer (25 mM) with 500 mM NaCl, pH 7.5

-

1.0 M NaCl (for enzyme dilution)

-

Thermostatted UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Workflow:

Step-by-Step Procedure:

-

Prepare Reagents:

-

Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM NaCl. Adjust the pH to 7.5 at 25°C. Causality: This pH is optimal for CPA activity, and the high salt concentration helps maintain enzyme stability and solubility.[6]

-

Substrate Stock: Prepare a series of this compound solutions in the buffer at various concentrations (e.g., ranging from 0.1 Kₘ to 10 Kₘ, which may require preliminary range-finding experiments).

-

Enzyme Solution: Immediately before use, dilute the Carboxypeptidase A stock in cold 1.0 M NaCl to a working concentration (e.g., 6-12 units/mL). Causality: Diluting in cold, high-salt solution prevents auto-digestion and loss of activity.[7]

-

-

Set up the Assay:

-

Set the spectrophotometer to read absorbance at 254 nm and maintain the cuvette holder at 25°C.

-

For each substrate concentration, prepare a Test and a Blank cuvette.

-

Test Cuvette: Add 2.9 mL of the desired this compound substrate solution.

-

Blank Cuvette: Add 2.9 mL of the same substrate solution.

-

Place both cuvettes in the spectrophotometer to equilibrate for 5 minutes.

-

-

Initiate the Reaction:

-

To the Test Cuvette , add 0.1 mL of the enzyme solution.

-

To the Blank Cuvette , add 0.1 mL of the enzyme diluent (1.0 M NaCl). Causality: The blank corrects for any non-enzymatic hydrolysis of the substrate or absorbance drift.

-

Immediately mix both cuvettes by inversion and start recording the absorbance at 254 nm for 5 minutes.

-

-

Data Analysis:

-

Determine the initial reaction rate (v₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₂₅₄/min).

-

Subtract the rate of the Blank from the Test to get the true enzymatic rate.

-

Convert ΔA₂₅₄/min to moles/min using the molar extinction coefficient of hippuric acid.

-

Plot the calculated initial velocities against their corresponding substrate concentrations.

-

Use non-linear regression software to fit the data to the Michaelis-Menten equation and extract the values for Kₘ and Vₘₐₓ.

-

Application in Drug Discovery: High-Throughput Inhibitor Screening

Enzyme inhibitors are the basis for a vast number of therapeutic drugs.[11] The assay described above can be readily adapted to screen for and characterize potential inhibitors of Carboxypeptidase A, a target relevant to various physiological processes.

Protocol: Competitive Inhibition Assay

The goal is to determine if a compound can inhibit the enzyme and to quantify its potency, typically by calculating the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Procedure Modification:

-

Perform the assay as described in section 3.3, but with a fixed, non-saturating concentration of this compound (typically at or near the Kₘ value).

-

In separate reactions, include a range of concentrations of the potential inhibitor.

-

Include crucial controls:

-

Positive Control (100% Activity): Enzyme + Substrate, no inhibitor.

-

Negative Control (0% Activity): Enzyme + Substrate + a known, potent inhibitor.

-

Vehicle Control: Enzyme + Substrate + the solvent used to dissolve the inhibitor (e.g., DMSO). Causality: This ensures the solvent itself is not affecting enzyme activity.

-

Data Analysis:

-

Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control.

-

Plot the percent activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Field-Proven Insights

This assay is highly robust for high-throughput screening (HTS). The use of a simple, inexpensive chromogenic substrate like this compound allows for rapid testing of thousands of compounds in microplate format. Potent inhibitors of Carboxypeptidase A have been identified with Kᵢ values in the micromolar to femtomolar range.

| Inhibitor | Type | Potency (Kᵢ) | Source |

| DL-2-Benzyl-3-formylpropanoic acid | Competitive (Transition-state analogue) | 0.48 µM | |

| Cbz-Phe-Valᴾ-(O)Phe | Slow, tight-binding | 10-27 fM | |

| L-Benzylsuccinate | Competitive | ~6.6 µM | - |

This table presents representative data for well-characterized CPA inhibitors to illustrate the range of potencies that can be measured using such assays.

Broader Applications

While this guide focuses on Carboxypeptidase A, the principles and methods are broadly applicable.

-

Chymotrypsin: this compound and related esters are classic substrates for studying serine proteases like chymotrypsin. Chymotrypsin operates via a different, "Ping-Pong" mechanism involving a covalent acyl-enzyme intermediate, and kinetic studies with these substrates have been instrumental in deciphering this pathway.

-

Other Hydrolases: The fundamental approach of using a simple ester substrate with a detectable product can be applied to study other esterases and lipases, provided the substrate fits the enzyme's active site.

Conclusion

This compound is more than just a chemical reagent; it is a powerful and versatile tool that provides a clear and quantitative window into the complex world of enzyme mechanisms. Its utility spans from fundamental academic research, where it helps define the core kinetic properties of enzymes like Carboxypeptidase A, to the front lines of drug discovery, where it enables the high-throughput screening of therapeutic inhibitors. The simplicity of the resulting assays, grounded in the fundamental principle of spectrophotometry, ensures their reliability and reproducibility. By understanding the causality behind the protocols and employing a self-validating experimental design, researchers can continue to leverage this compound to gain deep insights into enzyme function and develop the next generation of targeted medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The enthalpimetric determination of the Michaelis constant of the alpha-chymotrypsin-catalysed hydrolysis of N-acetyl-l-tyrosine ethyl ester based on the integrated Michaelis--Menten equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a K sub i value in the femtomolar range (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 7. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Protocol for the Ethyl Hippurate Hydrolysis Assay to Characterize Carboxylesterase 1 Activity

Introduction and Significance

Carboxylesterase 1 (CES1) is the most abundant hydrolase in the human liver, playing a pivotal role in the metabolism of a wide array of drugs, prodrugs, and endogenous compounds containing ester, amide, or thioester bonds.[1][2] The significant interindividual variability in CES1 expression and activity contributes to differing drug responses among patients, making the characterization of this enzyme a critical aspect of personalized medicine and drug discovery.[1][3]

The ethyl hippurate hydrolysis assay serves as a reliable and specific method to measure the catalytic activity of CES1. This compound is an ester prodrug that is hydrolyzed by CES1 into its constituent parts: hippuric acid and ethanol. The rate of hippuric acid formation is directly proportional to the enzymatic activity of CES1, providing a quantifiable measure of its function. This application note details a self-validating protocol for researchers, scientists, and drug development professionals to accurately assess CES1 activity in various biological matrices.

Principle of the Assay

The core of the assay is the enzymatic cleavage of the ester bond in this compound, a reaction catalyzed by CES1.

Reaction: this compound + H₂O --(Carboxylesterase 1)--> Hippuric Acid + Ethanol

The progress of this reaction is monitored by quantifying the formation of the hippuric acid product over time. While several detection methods exist, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the gold standard due to its high specificity and sensitivity, allowing for clear separation and quantification of hippuric acid from the substrate and other matrix components.[4][5][6]

Caption: Enzymatic hydrolysis of this compound by CES1.

Materials and Reagents

Equipment

-

HPLC system with UV detector

-

Analytical HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)[5]

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

-

pH meter

-

96-well plates or microcentrifuge tubes

Chemicals and Reagents

-

This compound (Substrate, ≥98% purity)

-

Hippuric Acid (Standard, ≥99% purity)

-

Recombinant human Carboxylesterase 1 (CES1) or Human Liver S9 Fractions

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Potassium Phosphate Dibasic (K₂HPO₄)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Trifluoroacetic Acid (TFA) or Acetic Acid, HPLC grade

-

Ultrapure water

Solution Preparation

-

100 mM Potassium Phosphate Buffer (pH 7.4): Prepare stock solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄. Mix them, monitoring with a pH meter, until a pH of 7.4 is achieved. This buffer provides a stable physiological pH environment optimal for CES1 activity.

-

10 mM this compound Stock Solution: Dissolve an appropriate amount of this compound in a small volume of DMSO or acetonitrile. Dilute to the final concentration with the potassium phosphate buffer. Causality Note: A stock solution in an organic solvent prevents hydrolysis during storage and allows for minimal solvent concentration in the final reaction.

-